2-Chloro-3,5-bis(trifluoromethyl)benzoic acid
Description
Properties
Molecular Formula |
C9H3ClF6O2 |
|---|---|
Molecular Weight |
292.56 g/mol |
IUPAC Name |
2-chloro-3,5-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H3ClF6O2/c10-6-4(7(17)18)1-3(8(11,12)13)2-5(6)9(14,15)16/h1-2H,(H,17,18) |
InChI Key |
OVAPNNLCWKZQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
This method involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene or its 2-chloro derivative, followed by carbonation with carbon dioxide gas and acidic workup to yield the benzoic acid.
- React 3,5-bis(trifluoromethyl)bromobenzene with magnesium granules in anhydrous tetrahydrofuran (THF) under reflux to form the Grignard reagent.
- Bubble carbon dioxide gas into the cooled Grignard solution (below 0°C).
- Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the benzoic acid.
Experimental Data (Example)
| Material | Molecular Weight (g/mol) | Amount | Mmol | Equiv. |
|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)bromobenzene | 293.03 | 31.05 g | 100 | 1.00 |
| Magnesium granules (20 mesh) | — | 5.10 g | 210 | 2.1 |
| Tetrahydrofuran (THF) | — | 300 mL | — | — |
| Toluene | — | 675 mL | — | — |
| Water | — | 200 mL | — | — |
| 5% Sodium carbonate solution | — | 200 mL | — | — |
| 2N Hydrochloric acid | — | 200 mL | — | — |
- Magnesium is activated by refluxing in THF.
- Bromobenzene derivative is added slowly to initiate Grignard formation.
- Carbon dioxide is introduced at low temperature to form the carboxylate intermediate.
- Acidification yields the target acid.
- Purification is achieved by crystallization or chromatography.
Palladium-Catalyzed Carbonylation Method
Reaction Principle
This method uses 2-chloro-3,5-bis(trifluoromethyl)bromobenzene as the aromatic halide substrate, which is reacted with carbon monoxide and a hydroxy compound (water or alcohol) in the presence of:
- A palladium catalyst (e.g., palladium chloride complexed with diphosphine ligands)
- A phosphine ligand (e.g., 1,4-bis(diphenylphosphino)butane)
- A base (e.g., triethylamine)
to produce the corresponding benzoic acid derivative via carbonylation.
Catalyst and Ligand System
- Palladium compounds such as PdCl₂(dppb) (dppb = 1,4-bis(diphenylphosphino)butane) are preferred.
- Ligands stabilize the palladium catalyst, preventing palladium black deposition and improving catalyst longevity.
- The amount of catalyst is typically 0.00001 to 0.5 moles per mole of substrate.
- Phosphine ligands are used in 1-100 moles per mole of palladium.
Reaction Conditions
| Parameter | Typical Range | Preferred Range |
|---|---|---|
| Temperature | 30–200 °C | 60–150 °C |
| Carbon monoxide pressure | 1–100 kg/cm² | 2–10 kg/cm² |
| Base amount | 1.0–10.0 moles per mole substrate | 1.0–3.0 moles per mole substrate |
| Solvent | Toluene, THF, ethers, amides, etc. | Toluene or THF preferred |
Reaction Scheme
- The aromatic bromide undergoes oxidative addition to palladium.
- Carbon monoxide inserts into the Pd–C bond.
- Nucleophilic attack by water or alcohol yields the carboxylated product.
- Reductive elimination regenerates the Pd(0) catalyst.
Yield and Selectivity
- Gas chromatographic analysis of reaction mixtures shows high selectivity for this compound.
- Typical purity of isolated product is above 97%.
- By-products such as unreacted bromide or dehalogenated compounds are minimal (<3%).
Advantages and Limitations
- Advantages: High selectivity, catalyst recovery possible, scalable.
- Limitations: Requires handling of toxic carbon monoxide gas; catalyst cost; need for optimized ligand and base system to prevent catalyst deactivation.
Comparative Summary Table of Preparation Methods
| Aspect | Grignard Method | Palladium-Catalyzed Carbonylation | Organolithium Method (Related) |
|---|---|---|---|
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Chloro-3,5-bis(trifluoromethyl)bromobenzene | p-Chlorobenzotrifluoride |
| Key Reagents | Magnesium, CO₂, strong acid | Pd catalyst, phosphine ligand, CO, base, water/alcohol | tert-Butyl lithium, tertiary amine, CO₂ |
| Solvent | Tetrahydrofuran (THF), toluene | Toluene, THF, ethers, amides | Anhydrous organic solvents (e.g., THF) |
| Reaction Temperature | Reflux for Grignard formation; CO₂ addition < 0 °C | 60–150 °C | Ambient to mild heating |
| Catalyst | None (metal magnesium used) | Palladium complexes (e.g., PdCl₂(dppb)) | None (organolithium formed in situ) |
| Yield and Purity | High, but sensitive to moisture and conditions | High selectivity (~97% purity), scalable | High yield, simplified purification |
| Scale-Up Potential | Good, but requires careful moisture control | Excellent, industrially applicable | Good, but requires handling of pyrophoric reagents |
| Safety Considerations | Moisture-sensitive reagents | Toxic CO gas, catalyst handling | Pyrophoric organolithium reagents |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products Formed:
Substitution Reactions: Various substituted benzoic acids or esters.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Corresponding alcohols.
Esterification: Esters of this compound.
Scientific Research Applications
2-Chloro-3,5-bis(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and intermediates.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Structural and Functional Analogues
a) 1-[2-Chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2,6-difluorobenzoyl)urea (Bistrifluron)
- Structure : Shares the 2-chloro-3,5-bis(trifluoromethyl)phenyl core but incorporates a urea linkage and a 2,6-difluorobenzoyl group.
- Application : Bistrifluron is a chitin synthesis inhibitor used as an insecticide. The urea functional group enables hydrogen bonding, critical for its biological activity .
- Key Difference : Unlike the benzoic acid derivative, bistrifluron lacks a carboxylic acid group, reducing its acidity but enhancing its lipophilicity and membrane permeability.
b) 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic Acid
- Structure : Features a benzoic acid backbone with tetrachloro substitution and a carbamoyl group linked to a 3,5-bis(trifluoromethyl)phenyl moiety.
- Molecular Weight : 515.02 g/mol (vs. ~315 g/mol for the target compound), indicating higher complexity due to additional chlorine atoms .
- Reactivity : The carbamoyl group introduces hydrogen-bonding capacity, which may influence crystallization behavior and solubility compared to the simpler carboxylic acid derivative.
c) 4-Hydroxy-3,5-bis(1-methylethyl)benzoic Acid
- Structure : Contains hydroxyl and isopropyl groups instead of chlorine and trifluoromethyl groups.
- Acidity : The hydroxyl group (pKa ~4.5) is less acidic than the trifluoromethyl-enhanced carboxylic acid (pKa ~1–2 for trifluoromethylated benzoic acids).
- Applications : Primarily used in organic synthesis and as a building block for polymers, lacking the agrochemical relevance of halogenated analogues .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Acidity (Relative) | Applications |
|---|---|---|---|---|
| 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid | ~315 | -Cl, -CF₃ | High | Agrochemical intermediates |
| Bistrifluron | 452.1 | -Cl, -CF₃, urea linkage | Moderate | Insecticide |
| 2-(N-(3,5-Bis(CF₃)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid | 515.02 | -Cl (tetra), -CF₃, carbamoyl | High | Specialty synthesis |
| 4-Hydroxy-3,5-bis(isopropyl)benzoic acid | 224.3 | -OH, -CH(CH₃)₂ | Moderate | Polymer synthesis |
Biological Activity
2-Chloro-3,5-bis(trifluoromethyl)benzoic acid is an organic compound notable for its unique chemical structure characterized by a chloro group and two trifluoromethyl groups attached to a benzoic acid core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C9H4ClF6O2. The presence of trifluoromethyl groups significantly influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H4ClF6O2 |
| Molecular Weight | 292.58 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate biological membranes effectively.
Target Interactions
Research indicates that compounds with similar structural characteristics can interact with:
- Enzymes involved in metabolic pathways.
- Receptors affecting cellular signaling.
- Transport proteins that facilitate cellular uptake.
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria and fungi. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against drug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
Table: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) | Comments |
|---|---|---|---|
| This compound | S. aureus | 1 | Effective against biofilms |
| This compound | E. faecalis | 4 | Comparable to standard antibiotics |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while the compound exhibits antimicrobial properties, it also influences cellular functions such as apoptosis and cell signaling pathways. In vitro studies indicate that concentrations above a certain threshold may lead to cytotoxic effects on mammalian cells.
Case Studies
- Antitubercular Activity : A study highlighted the structural characterization of derivatives related to this compound as precursors for antitubercular agents. These derivatives showed promising activity against Mycobacterium tuberculosis, suggesting potential for development into therapeutic agents .
- Enzyme Inhibition : Research demonstrated that the compound could inhibit specific enzymes critical in bacterial metabolism, providing insights into its mechanism of action. This inhibition contributes to its effectiveness as an antimicrobial agent .
Q & A
Q. What are the key synthetic routes for 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid, and what are their yield optimization challenges?
The compound is synthesized via palladium-catalyzed C–H functionalization or urea formation. A validated method involves reacting 2-chloro-3,5-bis(trifluoromethyl)aniline with benzoyl isocyanate under anhydrous conditions, achieving yields up to 95%. Critical challenges include:
Q. How can researchers characterize purity and structural integrity using spectroscopic methods?
Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.8–8.2 ppm) and trifluoromethyl groups (δ 120–125 ppm for ¹³C).
- LC-MS : Confirm molecular ion peaks at m/z 446.0 (M+H⁺) with 95% purity thresholds.
- FT-IR : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What are the critical physicochemical properties influencing reactivity and solubility?
Key properties include:
| Property | Value | Method/Source |
|---|---|---|
| log P (octanol-water) | 5.74 | OECD 117 shake-flask |
| pKa | 9.58 | Potentiometric titration |
| Solubility | <0.03 mg/L in H₂O | JMPR guidelines |
| These properties necessitate the use of aprotic solvents (e.g., DMF) for reactions and HPLC with C18 columns for analysis . |
Advanced Research Questions
Q. How can regioselective C–H functionalization be achieved in palladium-catalyzed reactions?
A two-step traceless directing group strategy is effective:
- Ortho-arylation : Use Pd(OAc)₂ with AgOAc (2.5 equiv) in DMF at 120°C to couple with aryl iodides.
- Protodecarboxylation : Treat with Cu(OAc)₂ in DMSO/H₂O to remove the carboxyl group. This method avoids directing group retention and improves substrate versatility .
Q. What computational models predict electronic properties, and how are they validated experimentally?
Q. How can contradictory LC-MS/MS data in complex matrices be resolved?
Contradictions arise from matrix effects (e.g., pesticide residues). Mitigation strategies:
- Ion Suppression Correction : Use isotopically labeled internal standards (e.g., ¹³C₆-analogues).
- Chromatographic Separation : Employ UPLC with a HILIC column (2.1 × 100 mm, 1.7 µm) to resolve co-eluting peaks.
- Validation : Follow AOAC guidelines for recovery rates (90–110%) and LOQ (0.01 mg/kg) .
Q. What isotopic labeling techniques track metabolic pathways in biological systems?
- ¹⁸O-Labeling : Introduce ¹⁸O into the carboxylic acid group via acid-catalyzed exchange (H₂¹⁸O, HCl, 100°C).
- In Vivo Studies : Administer labeled compound to Erwinia amylovora cultures; monitor degradation via HRMS-MS to identify metabolites (e.g., dechlorinated analogs) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
